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Compound of Interest

1-(4-Methoxypyridin-2-
Compound Name:
yl)piperazine

cat. No.: B1592396

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for the structural
confirmation of 1-(4-Methoxypyridin-2-yl)piperazine. Due to the limited availability of direct
experimental spectra for this compound, this guide utilizes data from the structurally similar
compound, 1-(4-methoxyphenyl)piperazine, as a reference for comparison. This approach is a
standard practice in chemical analysis for the tentative identification and structural elucidation
of new or less-studied molecules.

Data Presentation

The structural confirmation of an organic compound like 1-(4-Methoxypyridin-2-yl)piperazine
relies on a combination of spectroscopic techniques. The expected data for the target
compound are compared with the experimental data of the analogous 1-(4-
methoxyphenyl)piperazine.

Table 1: 1H NMR Spectroscopic Data Comparison
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Assignment

1-(4-Methoxypyridin-2-
yl)piperazine (Predicted)

1-(4-
methoxyphenyl)piperazine
hydrochloride (Experimental)

Methoxy Protons (-OCH3) ~3.8 ppm (s, 3H) Not specified
Piperazine Protons (-CH2-N- .
A ~3.5 ppm (m, 4H) Not specified
Piperazine Protons (-CH2-NH)  ~3.0 ppm (m, 4H) Not specified
Pyridine H-3 ~6.4 ppm (d) -

Pyridine H-5 ~6.6 ppm (dd) -

Pyridine H-6 ~8.0 ppm (d) -

Phenyl Protons - Not specified

Table 2: 13C NMR Spectroscopic Data Comparison

Assignment

1-(4-Methoxypyridin-2-
yl)piperazine (Predicted)

Piperazine (Experimental)[1]

Methoxy Carbon (-OCH3) ~55 ppm -
Piperazine Carbons (-CH2-N-

A ~45 ppm 46.4 ppm
Piperazine Carbons (-CH2-NH)  ~50 ppm 46.4 ppm
Pyridine C-2 ~160 ppm -
Pyridine C-3 ~105 ppm -
Pyridine C-4 ~165 ppm -
Pyridine C-5 ~108 ppm -
Pyridine C-6 ~148 ppm -

Table 3: Mass Spectrometry Data Comparison
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1-(4-
1-(4-Methoxypyridin-2- ( _ )
Parameter . _ methoxyphenyl)piperazine[2]
yl)piperazine

[3]
Molecular Formula C10H15N30 C11H16N20
Molecular Weight 193.25 g/mol 192.26 g/mol
Predicted m/z [M+H]+ 194.13 193.13
Key Fragmentation lons Expected loss of piperazine m/z 150, 120[2]
fragments
Table 4: IR Spectroscopy Data Comparison
Functional Group 1-(4--Methf)xypyridir1-2- Pipe.razine Derivatives
yl)piperazine (Predicted) (Typical Ranges)[4]
N-H Stretch ~3300-3500 cm-1 3100-3500 cm-1
C-H Stretch (Aromatic) ~3000-3100 cm-1 3000-3100 cm-1
C-H Stretch (Aliphatic) ~2800-3000 cm-1 2800-3000 cm-1
C=N, C=C Stretch (Aromatic) ~1500-1600 cm-1 1500-1600 cm-1
C-0O Stretch (Methoxy) ~1250 cm-1 ~1250 cm-1
C-N Stretch ~1000-1200 cm-1 1000-1200 cm-1

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCI3, DMSO-d6). The solution is then transferred to a 5 mm NMR
tube.[5]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_piperazine
https://www.mzcloud.org/compound/Reference/5158
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_piperazine
https://scispace.com/pdf/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2cjn4onnj2.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is
typically acquired with a set number of scans. For 13C NMR, a higher number of scans is
usually required due to the lower natural abundance of the 13C isotope.[6]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to a known standard (e.g., TMS).

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid
Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile
solvent.[7]

« lonization: The sample molecules are ionized. Common ionization techniques include
Electron lonization (El) for GC-MS and Electrospray lonization (ESI) for LC-MS.[7]

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at different m/z values.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For solid samples, a small amount of the powdered compound is
placed directly on the ATR crystal. For liquid samples, a drop is placed on the crystal.[8]

e Background Spectrum: A background spectrum of the empty ATR crystal is recorded to
subtract atmospheric and instrumental interferences.[8]

o Sample Spectrum: The sample is placed on the ATR crystal, and the infrared spectrum is
recorded. The instrument measures the absorption of infrared radiation at different
wavenumbers.
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o Data Analysis: The resulting spectrum shows the absorption bands corresponding to the
vibrational frequencies of the functional groups present in the molecule.

Visualization of the Structural Confirmation
Workflow

The following diagram illustrates the logical workflow for confirming the structure of 1-(4-
Methoxypyridin-2-yl)piperazine using the discussed spectroscopic methods.
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Synthesis & Purification

Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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